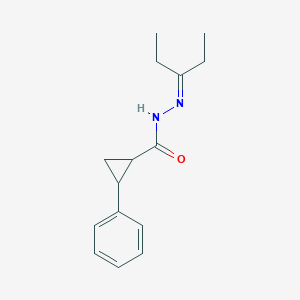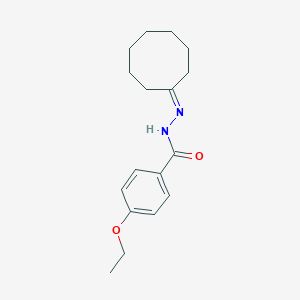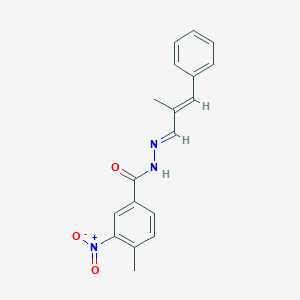
2-(2-Chlorophenoxy)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenoxy)propanohydrazide is a chemical compound with the CAS Number: 52094-94-7 . It has a molecular weight of 214.65 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 25 bonds . These include 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 aromatic ether .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The InChI code for this compound is 1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) .Wissenschaftliche Forschungsanwendungen
Adsorption and Interaction with Surfaces :
- A study explored the interaction between 2-chlorophenol and the Cu(111) surface using density functional theory. This research provides insights into the catalyzed formation of dioxin compounds on copper surfaces, which is relevant to environmental science and engineering (Altarawneh et al., 2008).
- Another study investigated the adsorption of 2-chlorophenol on Cu(100) using density functional theory. The findings help understand the copper-catalyzed formation of PCDD/F's (dioxin compounds), crucial for environmental pollution studies (Altarawneh et al., 2008).
Formation Mechanisms of Environmental Contaminants :
- Research has been conducted on the formation of chlorophenoxy radicals from 2-chlorophenol, a key precursor to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCCD/F). This study is significant for understanding environmental contamination and developing detailed kinetic models for the formation of these compounds (Altarawneh et al., 2008).
Pharmacological and Biochemical Applications :
- A study on the synthesis and molecular modelling of novel 4-thiazolidinones incorporating a chlorophenoxy propanamide derivative demonstrated antimicrobial activity, highlighting potential applications in medical and pharmacological fields (Radwan, 2012).
- Another research focused on synthesizing Schiff bases with potential applicability in treating neurodegenerative diseases. This study used bioinformatics to predict the binding to therapeutic targets, indicating its significance in drug discovery and neuroscience (Avram et al., 2021).
Environmental Science and Pollution Control :
- The thermal oxidation of 2-chlorophenol in air was examined, providing insights into the degradation pathways of chlorophenols in environmental settings. This research is crucial for understanding and managing air pollution (Briois et al., 2006).
- A study on the degradation and detoxification of 2-chlorophenol in water using gamma radiation highlights a method for the removal of environmental contaminants. Such research is essential for developing efficient water treatment technologies (Basfar et al., 2017).
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 2-(2-Chlorophenoxy)propanohydrazide are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
Safety and Hazards
The safety data sheet for a similar compound, (2-Chlorophenoxy)propionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYLDTKUYDWSFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392033 |
Source


|
| Record name | 2-(2-chlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52094-94-7 |
Source


|
| Record name | 2-(2-chlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-(4-chloro-2-methylanilino)propanohydrazide](/img/structure/B449361.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B449362.png)
![N'~2~,N'~5~-bis[4-(diethylamino)benzylidene]-2,5-furandicarbohydrazide](/img/structure/B449363.png)
![N-{4-[N-({4-nitrophenyl}acetyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B449364.png)



![N-(2,5-dichlorophenyl)-4-[2-(1-methyl-3-phenylpropylidene)hydrazino]-4-oxobutanamide](/img/structure/B449370.png)
![2-hydroxy-N'-[1-(5-methyl-2-thienyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B449371.png)

![2-phenyl-N-[3-[(phenylacetyl)amino]-4-(phenyldiazenyl)phenyl]acetamide](/img/structure/B449373.png)
![1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B449379.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]butanohydrazide](/img/structure/B449381.png)